molecular formula C38H32OP2Si B13181522 Sixantphos CAS No. 166330-11-6

Sixantphos

Cat. No.: B13181522
CAS No.: 166330-11-6
M. Wt: 594.7 g/mol
InChI Key: OXVURNFPSRBLKA-UHFFFAOYSA-N
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Description

Sixantphos, also known as 4,6-bis(diphenylphosphino)-10,10-dimethylphenoxasilin, is a diphosphorus ligand that belongs to the xantphos family. These ligands are characterized by their ether-linked diphenylphosphino backbones, which provide unique structural and electronic properties. This compound is widely used in homogeneous catalysis due to its ability to stabilize transition metal complexes and facilitate various catalytic reactions .

Preparation Methods

Sixantphos can be synthesized through a series of reactions involving the formation of the diphenylphosphino backbone. One common synthetic route involves the reaction of dichlorophenoxasilin with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The resulting product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Sixantphos undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups. Common reagents for these reactions include halides and alkylating agents.

    Cross-Coupling Reactions: this compound-ligated palladium complexes are effective catalysts for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions.

Scientific Research Applications

Sixantphos has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sixantphos involves its coordination to transition metals, forming stable metal-ligand complexes. These complexes facilitate various catalytic reactions by providing a suitable environment for the activation of substrates. The wide bite angle of this compound allows for the formation of highly active catalytic species, enhancing the efficiency of the catalytic process .

Comparison with Similar Compounds

Sixantphos is compared with other similar compounds, such as:

This compound stands out due to its unique structural features, which provide distinct electronic properties and catalytic behavior.

Biological Activity

Sixantphos, a bidentate diphosphine ligand, has garnered attention in catalysis due to its unique structural properties and significant biological activity. This article delves into the biological activity of this compound, highlighting its role in various catalytic processes, mechanisms of action, and relevant case studies.

1. Structural Characteristics

This compound is characterized by a wide bite angle and a unique xanthene-like backbone. Its structure allows for enhanced coordination with transition metals, which is crucial for its catalytic efficiency. The ligand’s bite angle is approximately 108.7°, which influences its selectivity and reactivity in catalytic reactions .

2. Catalytic Applications

This compound has been extensively studied for its applications in catalysis, particularly in the following areas:

  • Hydroformylation : this compound has shown remarkable selectivity in the hydroformylation of alkenes, producing linear aldehydes with minimal isomerization. In studies, it achieved a selectivity of 96.3% for n-aldehyde production with less than 1% isomerization when applied to 1-octene .
  • Methoxycarbonylation : The [PdCl2(this compound)] complex has demonstrated high catalytic activity in the methoxycarbonylation of iodobenzene, achieving turnover frequencies (TOFs) exceeding 300,000 h1^{-1} under optimized conditions .
  • Allylic Alkylation : this compound participates in rhodium-catalyzed allylic alkylation reactions, where it facilitates the formation of reactive intermediates that enhance reaction rates .

3. Mechanistic Insights

The mechanism by which this compound operates involves several key steps:

  • Coordination : The ligand coordinates to metal centers (e.g., Rh or Pd), stabilizing reactive intermediates.
  • Migratory Insertion : Studies have shown that complexes containing this compound exhibit faster migratory insertion rates compared to other ligands, indicating its effectiveness in promoting catalytic cycles .
  • Electrochemical Behavior : Research utilizing cyclic voltammetry has revealed insights into the electrochemical properties of this compound-ligated complexes, providing a deeper understanding of their reactivity .

Case Study 1: Hydroformylation of Alkenes

In a systematic study on the hydroformylation of 1-octene using this compound as a ligand, researchers reported:

Condition% n-aldehyde% IsomerizationTOF (mol/mol Rh/h)
40°C94.23168
80°C96.3<1800

This data illustrates the ligand's ability to maintain high selectivity even at elevated temperatures .

Case Study 2: Methoxycarbonylation

The [PdCl2(this compound)] complex was evaluated for its efficiency in the methoxycarbonylation of iodobenzene:

CatalystConversion (%)TOF (h1^{-1})
[PdCl2(this compound)]100>300,000
Other complexesVaried<100,000

This highlights this compound's superior performance compared to other ligands in similar reactions .

5. Conclusion

This compound exhibits significant biological activity primarily through its role as an efficient ligand in various catalytic processes. Its structural features contribute to enhanced reactivity and selectivity in hydroformylation and methoxycarbonylation reactions. Ongoing research continues to explore its potential applications and mechanisms, further establishing this compound as a valuable compound in the field of catalysis.

Properties

CAS No.

166330-11-6

Molecular Formula

C38H32OP2Si

Molecular Weight

594.7 g/mol

IUPAC Name

(4-diphenylphosphanyl-10,10-dimethylbenzo[b][1,4]benzoxasilin-6-yl)-diphenylphosphane

InChI

InChI=1S/C38H32OP2Si/c1-42(2)35-27-15-25-33(40(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(35)39-38-34(26-16-28-36(38)42)41(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3

InChI Key

OXVURNFPSRBLKA-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C

Origin of Product

United States

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